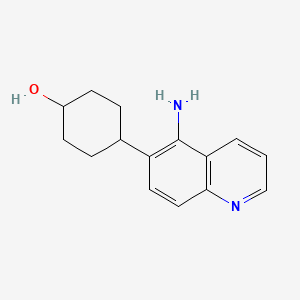
4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol” is a chemical compound used in scientific research . It has a molecular weight of 242.32 and its molecular formula is C15H18N2O . It is a versatile material that exhibits perplexing properties and offers burstiness in various applications, including drug discovery and molecular biology.
Molecular Structure Analysis
The molecular structure of “4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol” is derived from its molecular formula C15H18N2O . The SMILES representation of the molecule is C1CC (CCC1C2=C (C3=C (C=C2)N=CC=C3)N)O . This representation provides a text notation for the compound’s structure, which can be used to generate a visual molecular structure.Applications De Recherche Scientifique
Metabolic Studies and Antimalarial Properties
- Metabolism of Aminoquinoline Antimalarials : Aminoquinoline compounds, particularly derivatives of 8-aminoquinoline, have shown significant antimalarial properties. Studies on the metabolism of these compounds have revealed their potential toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient individuals. Research involving tritium-labelled primaquine in dogs showed that approximately 16% of the injected radioactivity was excreted in the urine within 8 hours, along with at least five metabolites, highlighting the complex metabolic pathways of these compounds (Strother et al., 1981).
Translational Models for Drug Repurposing
- Anticancer Adjuvant Properties : Aminoquinolines, including 4-aminoquinoline derivatives, have been explored for their anticancer adjuvant properties. These molecules exhibit antiproliferative actions against various cancer cells by modulating cell cycle arrest, histone acetylation, and other cellular mechanisms. Their potential as adjuvant therapy in solid tumors due to their lysosomal-mediated programmed cytotoxicity and accumulation of key markers in cancer cells has been highlighted (Ferreira et al., 2021).
Chemical Synthesis and Biological Functions
- Synthesis and Applications : The review on radical cyclizations for synthesizing physiologically active compounds, including aminoquinoline derivatives, outlines the control of regiochemistry in organic synthesis. This research supports the development of novel therapeutic materials through precise chemical synthesis techniques (Ishibashi & Tamura, 2004).
Fluorescent Probes for Zinc Ion Determination
- Zinc Ion Chemosensors : Derivatives of 8-aminoquinoline have shown great promise as functional receptors for zinc ions, primarily due to their fast reactivity, selectivity, and compatibility, especially in biological applications. The development of 8-amidoquinoline derivatives as chemosensors for zinc analysis highlights the role of these compounds in environmental and biological monitoring (Mohamad et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
- OLED Applications : BODIPY-based materials, related to the aminoquinoline structure through their use in organic optoelectronics, have shown potential as active materials in OLED devices. This review explores their structural design and synthesis for application in OLEDs, demonstrating the versatility of aminoquinoline-related compounds in technological applications (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
4-(5-aminoquinolin-6-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-15-12(10-3-5-11(18)6-4-10)7-8-14-13(15)2-1-9-17-14/h1-2,7-11,18H,3-6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGTLMOCOWCOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280653 |
Source


|
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol | |
CAS RN |
1373232-40-6 |
Source


|
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

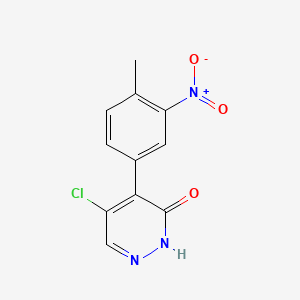
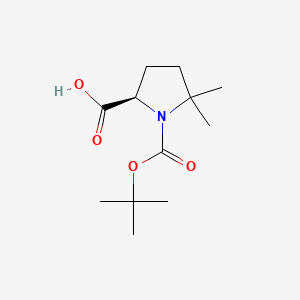
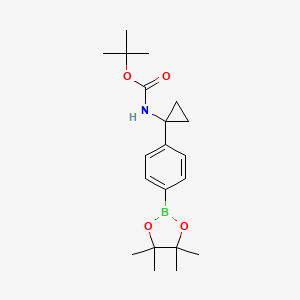
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
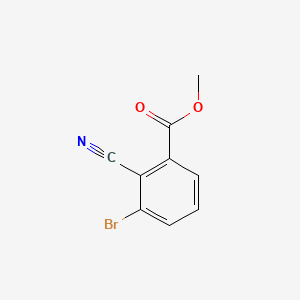
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)
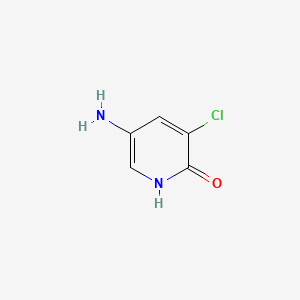
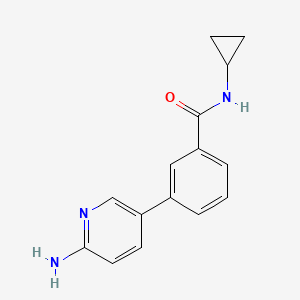

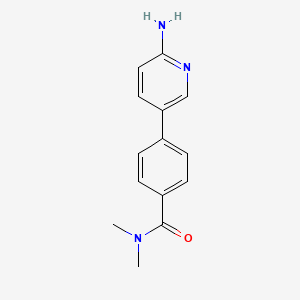
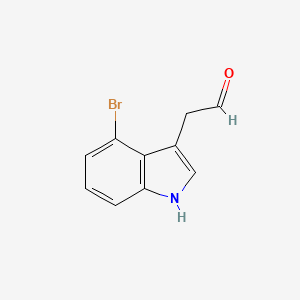
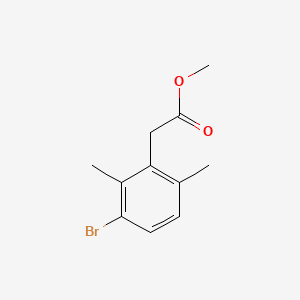
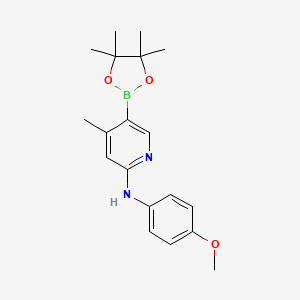
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)